molecular formula C12H13ClFNO4S B6633539 (1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

Katalognummer B6633539
Molekulargewicht: 321.75 g/mol
InChI-Schlüssel: LMLITORSZYWNOI-APPZFPTMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid, also known as CFTR modulator, is a drug that is used to treat cystic fibrosis. This drug works by improving the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells.

Wirkmechanismus

(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid modulator works by improving the function of the this compound protein, which is responsible for regulating the movement of salt and water in and out of cells. The drug binds to the this compound protein and helps it to open and close properly, which improves the movement of salt and water in and out of cells. This helps to reduce the buildup of thick, sticky mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
Biochemical and Physiological Effects:
This compound modulator has been shown to improve lung function, reduce the frequency of respiratory infections, and improve the quality of life in patients with cystic fibrosis. The drug has also been shown to improve the function of other organs affected by cystic fibrosis, such as the pancreas and the digestive system.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid modulator in lab experiments are its specificity and potency in improving the function of the this compound protein. The drug has been extensively studied in clinical trials and has been shown to be safe and effective in treating cystic fibrosis. However, the limitations of using this compound modulator in lab experiments are its high cost and the limited availability of the drug.

Zukünftige Richtungen

For (1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid modulator research include developing new drugs that are more potent and specific in improving the function of the this compound protein. Researchers are also studying the potential use of this compound modulator in other diseases that are caused by mutations in ion channels, such as polycystic kidney disease. Additionally, researchers are studying the long-term effects of this compound modulator on patients with cystic fibrosis and the potential for developing resistance to the drug over time.
Conclusion:
In conclusion, this compound modulator is a drug that is used to treat cystic fibrosis by improving the function of the this compound protein. The drug has been extensively studied in scientific research and has been shown to be safe and effective in treating cystic fibrosis in patients with specific mutations in the this compound gene. Future research on this compound modulator will focus on developing new drugs and studying the long-term effects of the drug on patients with cystic fibrosis.

Synthesemethoden

The synthesis method of (1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid modulator involves the reaction of (1R,3S)-3-aminocyclopentane-1-carboxylic acid with 4-chloro-2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces this compound, which is the active ingredient of this compound modulator.

Wissenschaftliche Forschungsanwendungen

(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid modulator has been extensively studied in scientific research for its potential therapeutic benefits in treating cystic fibrosis. The drug has been shown to improve the function of this compound protein in patients with certain mutations in the this compound gene. This compound modulator has been approved by the FDA for the treatment of cystic fibrosis in patients with specific mutations in the this compound gene.

Eigenschaften

IUPAC Name

(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO4S/c13-8-2-4-11(10(14)6-8)20(18,19)15-9-3-1-7(5-9)12(16)17/h2,4,6-7,9,15H,1,3,5H2,(H,16,17)/t7-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLITORSZYWNOI-APPZFPTMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.